1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide
Description
This compound is a structurally complex small molecule featuring a thieno[3,4-c]pyrazole core fused with a piperidine-4-carboxamide moiety. Key functional groups include a methylsulfonyl group (‑SO₂CH₃) and a propylaminoethyl-2-oxo substituent. The methylsulfonyl group likely improves metabolic stability and solubility compared to non-sulfonylated analogs. Structural analysis of this compound, if crystallized, may employ programs like SHELX for refinement and validation of its 3D configuration .
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S2/c1-3-6-18-15(23)9-22-16(13-10-27-11-14(13)20-22)19-17(24)12-4-7-21(8-5-12)28(2,25)26/h12H,3-11H2,1-2H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIUYTVDZOWCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide, with CAS number 1105246-93-2, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 429.6 g/mol. The structure features a piperidine ring, a thieno[3,4-c]pyrazole moiety, and a methylsulfonyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1105246-93-2 |
| Molecular Formula | C17H27N5O4S2 |
| Molecular Weight | 429.6 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Kinases : Similar compounds have shown activity against kinases involved in cancer pathways. For instance, inhibitors targeting the MEK/ERK pathway have been effective in reducing tumor growth in various cancer models .
- Antidiabetic Properties : Compounds with similar structures have been evaluated for their potential as α-glucosidase inhibitors, which play a crucial role in glucose metabolism .
Anticancer Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant anticancer properties. For example, studies have demonstrated that these compounds can inhibit cell proliferation in leukemia cell lines at low concentrations (GI50 values ranging from 0.3 to 1.2 µM) . The specific action mechanism involves down-regulation of phospho-ERK1/2 and its downstream effectors.
Antidiabetic Activity
The compound's structural components suggest potential activity as an α-glucosidase inhibitor. Studies on related piperidine derivatives have shown promising results, with several compounds exhibiting effective inhibition compared to standard drugs such as acarbose .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of thieno[3,4-c]pyrazole derivatives. These compounds may exert protective effects against neurodegenerative diseases through antioxidant mechanisms and modulation of inflammatory pathways .
Case Studies
- In Vitro Studies : A study conducted on various piperidine derivatives showed that certain modifications could enhance their inhibitory effects on cancer cell lines. Compounds with polar functional groups demonstrated superior activity compared to standard references .
- Animal Models : In vivo studies using mouse models indicated that the administration of thieno[3,4-c]pyrazole derivatives resulted in significant tumor growth inhibition when dosed appropriately .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
Studies have shown that derivatives of thieno[3,4-c]pyrazole compounds possess anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for microbial survival.
3. Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Studies
Several case studies have been documented regarding the applications of this compound:
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar thieno[3,4-c]pyrazole derivatives. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
-
Neuroprotective Effects :
- Research published in Neuroscience Letters highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings suggest that the compound could be beneficial in developing therapies for conditions like Alzheimer’s disease.
-
Antimicrobial Efficacy :
- A study in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties against resistant strains of bacteria. Results showed promising activity, indicating potential for use as a new antibiotic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular features, functional groups, and inferred pharmacological properties.
Key Observations:
Core Scaffold Differences: The target compound’s thieno-pyrazole core (vs. Methylsulfonyl Group: Absent in Analog 1 and 2, this group likely enhances aqueous solubility and metabolic stability compared to non-sulfonylated analogs .
Substituent Effects: The propylaminoethyl-2-oxo side chain in the target compound may facilitate hydrogen bonding with active-site residues, a feature absent in Analog 3’s nitro-triazole system. Piperidine-4-carboxamide vs. phenyl group (Analog 1): The piperidine moiety could reduce off-target binding due to its conformational flexibility, whereas the rigid phenyl group in Analog 1 may limit target selectivity.
Pharmacokinetic Implications :
- The target compound’s higher molecular weight (~450 vs. 374.4 in Analog 1) suggests improved binding affinity but may reduce oral bioavailability.
- Nitro groups (Analog 3) and chloroacetamides (Analog 2) raise safety concerns, whereas the target compound’s sulfonyl and carboxamide groups are generally associated with safer profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
